4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide
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Overview
Description
4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide is a synthetic organic compound with the molecular formula C17H14N4O3. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide typically involves the following steps:
Formation of 4-oxo-3(4H)-quinazolinyl acetic acid: This can be achieved by reacting anthranilic acid with acetic anhydride in the presence of a catalyst.
Acetylation: The 4-oxo-3(4H)-quinazolinyl acetic acid is then acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone and benzamide derivatives.
Scientific Research Applications
4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide
- 4-{[(6-iodo-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide
- 4-{[(7-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide
Uniqueness
4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H14N4O3/c18-16(23)11-5-7-12(8-6-11)20-15(22)9-21-10-19-14-4-2-1-3-13(14)17(21)24/h1-8,10H,9H2,(H2,18,23)(H,20,22) |
InChI Key |
DLZIGUZEIPEOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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